molecular formula C6H4F2O4S2 B1422578 3-Difluoromethanesulfonylthiophene-2-carboxylic acid CAS No. 1269151-66-7

3-Difluoromethanesulfonylthiophene-2-carboxylic acid

Cat. No. B1422578
M. Wt: 242.2 g/mol
InChI Key: PTPOHXGQPBNIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Difluoromethanesulfonylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1269151-66-7 . It has a molecular weight of 242.22 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 3-[(difluoromethyl)sulfonyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 242.22 . The storage temperature is room temperature .

Scientific Research Applications

Overview

3-Difluoromethanesulfonylthiophene-2-carboxylic acid and related compounds are used in various scientific and industrial applications. These compounds are part of the broader class of perfluoroalkyl acids (PFAAs) and their derivatives, which include carboxylates and sulfonates.

Applications in Chemical Synthesis

  • Catalysis : Scandium trifluoromethanesulfonate, a related compound, is used as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. It shows remarkable catalytic activity, particularly in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Organic Synthesis Enhancements : Trifluoromethanesulfonic acid, another related compound, is used in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity make it a convenient reagent for generating cationic species from organic molecules (Kazakova & Vasilyev, 2017).

Environmental and Analytical Chemistry

  • Microbial Degradation Studies : Research on the microbial degradation of polyfluoroalkyl chemicals, which are structurally similar to 3-Difluoromethanesulfonylthiophene-2-carboxylic acid, helps understand their environmental fate and the potential for biodegradation. This is particularly relevant given their environmental persistence and presence in humans and wildlife (Liu & Avendaño, 2013).

  • Detection in Environmental Samples : Techniques using derivatives of trifluoromethanesulfonate for labeling carboxylic acids aid in their detection in environmental samples like urban runoff. This is important for monitoring the presence of perfluoroalkyl acids and their precursors in the environment (Houtz & Sedlak, 2012).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(difluoromethylsulfonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPOHXGQPBNIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethanesulfonylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Reactant of Route 2
3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Reactant of Route 5
3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Difluoromethanesulfonylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.